3,5,7-Trimethylbenzo[c]isoxazole
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Overview
Description
3,5,7-Trimethylbenzo[c]isoxazole is a heterocyclic compound featuring a benzene ring fused with an isoxazole ring, substituted with three methyl groups at positions 3, 5, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5,7-trimethylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 3,5,7-Trimethylbenzoyl chloride, hydroxylamine hydrochloride, pyridine
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethylbenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,5,7-trimethylbenzoic acid.
Reduction: Formation of 3,5,7-trimethylbenzylamine.
Substitution: Formation of halogenated derivatives such as 3,5,7-tribromobenzo[c]isoxazole.
Scientific Research Applications
3,5,7-Trimethylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethylbenzo[c]isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the additional methyl group at position 7, which may affect its reactivity and biological activity.
3,5,7-Trimethylisoxazole: Similar structure but without the fused benzene ring, leading to different chemical properties and applications.
3,5,7-Trimethylbenzo[d]isoxazole: An isomer with different positioning of the isoxazole ring, resulting in distinct chemical behavior.
Uniqueness
3,5,7-Trimethylbenzo[c]isoxazole is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and drugs with tailored properties.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,5,7-trimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)12-11-10/h4-5H,1-3H3 |
InChI Key |
UEOPCODRIJFQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(ON=C2C(=C1)C)C |
Origin of Product |
United States |
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